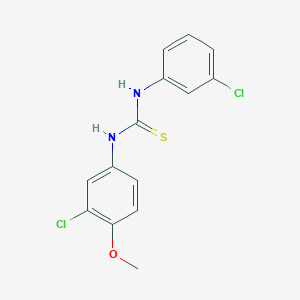![molecular formula C24H24ClNO6 B14147813 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate CAS No. 1039726-88-9](/img/structure/B14147813.png)
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen ring system substituted with a chloro group, a propyl group, and a benzyloxycarbonylamino butanoate moiety.
Vorbereitungsmethoden
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under acidic conditions.
Introduction of the Chloro and Propyl Groups: The chloro and propyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Attachment of the Benzyloxycarbonylamino Butanoate Moiety: This step involves the reaction of the chromen derivative with benzyloxycarbonyl-protected amino butanoic acid under coupling conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis under acidic or basic conditions to yield the free amine.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in key biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate can be compared with other similar compounds, such as:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate: This compound has a phenyl group instead of a propyl group, which may influence its biological activity and chemical properties.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with biological targets.
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate: This compound has an acetate group instead of the benzyloxycarbonylamino butanoate moiety, leading to different chemical and biological properties.
Each of these compounds has unique features that make them suitable for specific applications, and their comparison helps in understanding the structure-activity relationships and optimizing their use in various fields.
Eigenschaften
CAS-Nummer |
1039726-88-9 |
|---|---|
Molekularformel |
C24H24ClNO6 |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H24ClNO6/c1-3-8-16-11-22(27)31-20-13-21(18(25)12-17(16)20)32-23(28)19(4-2)26-24(29)30-14-15-9-6-5-7-10-15/h5-7,9-13,19H,3-4,8,14H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
LOFFIBUSJARIDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


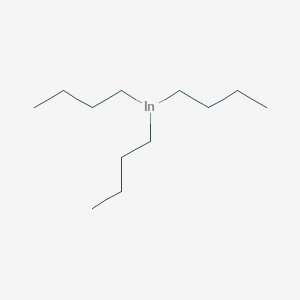
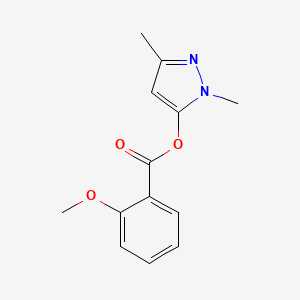

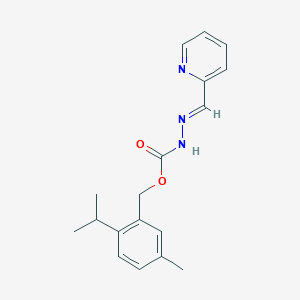
![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
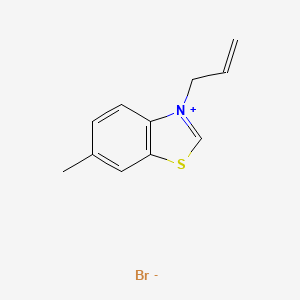
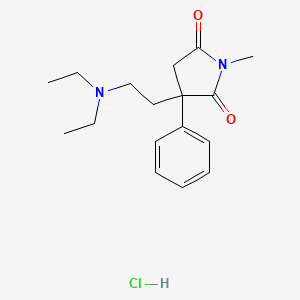
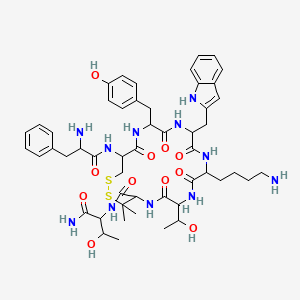
![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
